2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Core Heterocyclic System
Substituent Geometry
- The 3-nitrophenyl group at position 2 introduces steric bulk and electron-withdrawing effects due to the nitro (-NO₂) group in the meta position.
- The carbaldehyde group at position 3 adopts a planar configuration, participating in conjugation with the heterocyclic π-system.
Bonding and Resonance
- The nitro group stabilizes the phenyl ring through resonance, delocalizing negative charge into the aromatic system.
- The aldehyde’s carbonyl group engages in partial conjugation with the imidazopyrimidine ring, altering electron density at positions 2 and 3.
Table 1: Key structural descriptors of 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈N₄O₃ |
| Molecular Weight (g/mol) | 268.23 |
| SMILES | C1=CC(=CC(=C1)N+[O-])C2=C(N3C=CC=NC3=N2)C=O |
| Hybridization | sp² (aromatic carbons), sp³ (N atoms) |
Comparative Analysis with Related Imidazopyrimidine Derivatives
Substituent Position and Electronic Effects
- 2-(3-Nitro-phenyl)-3-nitroso-imidazo[1,2-a]pyrimidine (CID 339983): Replacing the carbaldehyde with a nitroso (-NO) group at position 3 increases electron withdrawal but reduces steric hindrance compared to the aldehyde.
- Imidazo[1,2-a]pyridine-3-carbaldehyde (CID 10510981): The absence of a pyrimidine ring reduces π-conjugation, lowering thermal stability compared to the title compound.
Functional Group Impact on Reactivity
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CID 820933): The phenyl group at position 2 enhances lipophilicity but lacks the electron-withdrawing nitro group, altering electrophilic substitution patterns.
Table 2: Structural comparison of imidazopyrimidine derivatives
Properties
Molecular Formula |
C13H8N4O3 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-11-12(15-13-14-5-2-6-16(11)13)9-3-1-4-10(7-9)17(19)20/h1-8H |
InChI Key |
NUSDIKCJZWGKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CC=NC3=N2)C=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine core is synthesized via cyclization reactions. A typical approach involves:
- Reacting 2-aminopyrimidine with a substituted ketone (e.g., bromoacetophenone) in acetone under ambient conditions.
- The reaction mixture is stirred overnight, and the progress is monitored using thin-layer chromatography (TLC).
- Upon completion, the precipitated product is filtered and washed with acetone to yield the intermediate compound.
Step 2: Nitrosation
To introduce the nitro group at the phenyl position:
Step 3: Reduction
The nitroso derivative can be reduced using tin powder and concentrated hydrobromic acid. This step ensures the formation of a stable nitrophenyl group.
Aldehyde Functionalization via Vilsmeier-Haack Reaction
The aldehyde group at the 3-position of the imidazo[1,2-a]pyrimidine ring is introduced using the Vilsmeier-Haack reaction:
- The imidazo-pyridine derivative is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
- This reaction selectively formylates the compound at the desired position.
- After completion, the reaction mixture is neutralized and purified to obtain the aldehyde-functionalized product.
Alternative Catalytic Methods
DBU-Catalyzed Cyclization
A more efficient method involves DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst:
- Substituted 2-aminopyridines react with α-haloketones under DBU catalysis.
- This protocol yields high-purity imidazo[1,2-a]pyridine derivatives in good yields and mild conditions.
- Subsequent functionalization steps introduce the nitrophenyl and aldehyde groups.
Data Table: Key Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature/Time | Outcome |
|---|---|---|---|---|---|
| Cyclization | 2-Aminopyrimidine + Ketone | Acetone | None | Ambient/Overnight | Imidazo[1,2-a]pyrimidine intermediate |
| Nitrosation | Sodium Nitrite + Acetic Acid | Acetic Acid | None | Stirred for 5 hours | Nitroso derivative |
| Reduction | Tin Powder + HBr | None | None | Cold stirring | Stable nitrophenyl group |
| Vilsmeier-Haack Formylation | DMF + POCl₃ | None | None | Controlled heating | Aldehyde-functionalized compound |
| DBU-Catalyzed Cyclization | α-Haloketones + Aminopyridine | Ethanol | DBU | Mild conditions | High-yield imidazo derivatives |
Notes on Optimization
- Reaction Monitoring: TLC analysis is crucial for monitoring intermediate formation during each step.
- Yield Improvements: Using catalytic methods like DBU can significantly improve yields and reduce reaction times compared to traditional approaches.
- Purification: Post-reaction purification using recrystallization or column chromatography ensures high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidines, including 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, exhibit promising antimicrobial properties. A study highlighted the synthesis of various imidazo[1,2-a]pyrimidine derivatives that were tested against different bacterial strains. The results showed significant inhibition rates, suggesting their potential as effective antimicrobial agents in clinical settings .
Antileishmanial Activity
Recent findings have demonstrated that imidazo[1,2-a]pyrimidines possess selective antileishmanial activity. For instance, compounds similar to 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde have been shown to outperform traditional treatments against Leishmania species. The most potent analogs exhibited IC50 values lower than 10 μM, indicating their potential as effective treatments for leishmaniasis .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyrimidines have been extensively studied. Various derivatives have been evaluated for their ability to inhibit inflammatory responses in vitro and in vivo. These compounds demonstrated significant inhibition of leukocyte functions and reduced inflammation in animal models . This suggests that 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde may contribute to the development of new anti-inflammatory medications.
Corrosion Inhibition
Corrosion Inhibitor
Another notable application of 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is its use as a corrosion inhibitor for metals in acidic environments. Studies have shown that this compound effectively protects mild steel from corrosion by forming a protective layer on the metal surface. The mechanism involves adsorption onto the metal surface, which prevents corrosive agents from interacting with the metal . This application is particularly relevant in industrial settings where metal degradation poses significant economic challenges.
Summary of Key Findings
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-nitro group in the target compound introduces stronger electron-withdrawing effects compared to 4-fluoro (9c) or methoxy (DABTEI) substituents. This may reduce electron density on the aromatic system, influencing reactivity in nucleophilic substitutions or coordination chemistry .
Comparison of Yields :
- Compound 9d (2-phenyl) was synthesized in 87% yield via condensation .
- Silver-catalyzed methods () achieve yields of 60–85% but require transition-metal catalysts .
Physical and Chemical Properties
- Melting Points :
- Solubility : Nitro groups generally reduce solubility in polar solvents due to increased molecular weight and hydrophobicity.
- Spectroscopic Data :
- ¹H NMR : For 9c, the aldehyde proton resonates at δ 10.12 ppm, consistent with similar carbaldehydes .
Biological Activity
2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential neuroprotective properties, supported by various studies and findings.
The chemical structure of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be represented as follows:
- Chemical Formula : C13H9N3O2
- CAS Number : 1216207-16-7
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives and evaluated their antibacterial effects against various strains. The presence of the nitro group at position 3 was found to enhance activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against selected bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrimidines has been widely studied. In vitro assays revealed that 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's IC50 values were reported at approximately 10 µM for MCF-7 cells and around 15 µM for HCT116 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HCT116 (Colon) | 15 |
| A549 (Lung) | 12 |
Neuroprotective Properties
Recent studies have suggested that derivatives of imidazo[1,2-a]pyrimidines may possess neuroprotective properties. For example, compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's. The synthesized derivatives exhibited IC50 values in the low micromolar range against MAO-B .
The biological activities of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be attributed to its ability to interact with various biological targets:
- Antimicrobial Mechanism : It is believed that the nitro group enhances the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Neuroprotective Mechanism : Inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine, which can mitigate neurodegeneration.
Case Studies
Several studies have highlighted the efficacy of imidazo[1,2-a]pyrimidine derivatives:
- Anticancer Study : A study by Farag et al. demonstrated that imidazo[1,2-a]pyrimidine derivatives showed promising results against breast cancer cell lines with significant cytotoxicity observed .
- Neuroprotection Study : In a pharmacological screening for neuroprotective agents, a related compound was shown to inhibit MAO-B effectively, suggesting potential therapeutic applications in treating neurodegenerative disorders .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as reagents. Key steps include:
- Dissolving the precursor in chloroform or DMF .
- Controlled addition of POCl₃ at 0–10°C to avoid exothermic side reactions .
- Refluxing for 8–12 hours, followed by vacuum evaporation and chromatographic purification .
Optimization strategies : - Adjusting stoichiometry (e.g., POCl₃:DMF ratio) to enhance yield.
- Monitoring reaction progress via TLC or HPLC to minimize by-products .
Q. How is the purity and structural identity of this compound validated?
Standard characterization methods :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrophenyl group at C2, aldehyde at C3). Coupling constants in ¹H NMR distinguish imidazo[1,2-a]pyrimidine core protons .
- IR spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, ~1350 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., CCDC 1437519 for analogous compounds) .
Advanced Research Questions
Q. How do electronic effects of the 3-nitrophenyl substituent influence the reactivity of the aldehyde group in further derivatization?
The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., condensation with amines or hydrazines). Key considerations:
- Steric hindrance : The nitro group’s meta position minimizes steric clashes during reactions .
- Reactivity modulation : Substituents alter reaction rates in Knoevenagel condensations or Schiff base formations. Comparative studies with para-substituted analogs (e.g., 4-chlorophenyl derivatives) show faster kinetics for nitro-substituted systems .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Case example : Discrepancies in ¹³C NMR chemical shifts for the aldehyde carbon (C3) may arise from solvent effects or tautomerism. Solutions include:
Q. How can catalytic systems improve regioselectivity in functionalizing the imidazo[1,2-a]pyrimidine scaffold?
Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance regioselectivity in cross-coupling reactions:
- Suzuki-Miyaura coupling : Palladium catalysts selectively functionalize C5 or C7 positions .
- Photocatalysis : Visible-light-driven systems enable C–H activation at the C8 position .
Table 1 : Comparative yields for catalytic vs. conventional methods:
| Reaction Type | Catalyst | Yield (%) | Regioselectivity |
|---|---|---|---|
| Aldehyde oxidation | None | 65 | Low |
| Suzuki coupling | Pd/C | 82 | C5 > C7 |
| C–H alkylation | Ru(bpy)₃Cl₂ | 78 | C8 |
Methodological Challenges and Solutions
Q. How to design stability studies for this compound under varying pH and temperature?
Experimental design :
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC .
- Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C typical for imidazo derivatives) .
Key finding : Nitro groups enhance thermal stability but increase susceptibility to alkaline hydrolysis .
Q. What computational tools predict the compound’s bioactivity or interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
